6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5FO3S |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
FJAKEZDNXHLHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from substituted benzaldehydes or halogenated benzo[b]thiophene precursors.
- Key intermediates include ethyl esters or methyl esters of benzo[b]thiophene-2-carboxylates, which are subsequently hydrolyzed to the carboxylic acid.
- Fluorine introduction is often achieved via nucleophilic aromatic substitution or palladium-catalyzed fluorination reactions.
Detailed Preparation Methods
Multi-Step Synthesis via Halogenated Precursors and Fluorination
A representative synthetic route involves:
Formation of Benzo[b]thiophene Core:
- Reaction of substituted benzaldehydes with ethyl thioglycolate in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 60 °C for 2 hours to form ethyl benzo[b]thiophene-2-carboxylate derivatives.
- This step is adapted from procedures reported for related benzo[b]thiophene derivatives and ensures the formation of the thiophene ring fused to the benzene ring with the ester group at position 2.
-
- Fluorine substitution at the 6-position can be introduced by nucleophilic aromatic substitution or palladium-catalyzed fluorination of halogenated intermediates.
- For example, palladium-catalyzed carbonylation of 2-(methylthio)phenylacetylenes under CO and air atmosphere with PdI2/KI catalyst in methanol or other alcohols yields benzothiophene-3-carboxylic esters with fluorine substituents.
- Reaction conditions typically involve 40 atm pressure, 80–100 °C, and reaction times of 24–36 hours.
Hydrolysis to Carboxylic Acid:
- The ester group is hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous solution) to yield the free carboxylic acid.
- This step is performed under stirring at room temperature or slightly elevated temperatures until complete conversion is confirmed by TLC or other analytical methods.
-
- Hydroxylation can be achieved by selective oxidation or substitution reactions on the benzo[b]thiophene ring.
- Protective groups may be used during synthesis to prevent unwanted side reactions on the hydroxy group.
Example Synthetic Procedure (Adapted and Generalized)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 2-Fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K2CO3, DMF, 60 °C, 2 h | Formation of ethyl 6-fluoro-benzo[b]thiophene-2-carboxylate intermediate | High yield, >90% purity |
| 2 | PdI2 (5 mol%), KI (2.5 equiv), CO (32 atm), air (up to 40 atm), MeOH, 80 °C, 24 h | Palladium-catalyzed carbonylation and fluorination | 60–80% isolated yield |
| 3 | LiOH aqueous solution, room temp, stirring | Hydrolysis of ester to carboxylic acid | >95% conversion |
| 4 | Selective hydroxylation (conditions vary) | Introduction of hydroxy group at position 3 | Controlled by protective groups |
Alternative Synthetic Routes and Mechanistic Insights
- Some methods involve initial formation of thio-aspirin derivatives or phenacyl esters followed by intramolecular cyclization to form the benzo[b]thiophene core.
- The nucleophilic attack of the thiol group on α-bromomethyl ketones under basic conditions (e.g., triethylamine) facilitates ring closure.
- Protective groups for hydroxy substituents include alkyl, acyl, or silyl groups to prevent side reactions during multi-step synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed carbonylation | High selectivity, good yields, mild conditions | Scalable, well-studied catalyst system | Requires high-pressure equipment |
| Nucleophilic aromatic substitution | Direct fluorination, fewer steps | Simpler setup | May require harsh conditions or strong bases |
| Multi-step esterification and hydrolysis | Versatile, allows functional group manipulation | High purity products | Longer synthesis time, multiple purification steps |
| Protective group strategy | Enables selective functionalization | Prevents side reactions | Adds complexity and cost |
Research Findings and Data Summary
- Yields for key intermediates such as ethyl 6-fluorobenzo[b]thiophene-2-carboxylate typically range from 60% to 90% depending on reaction conditions and catalyst loadings.
- Hydrolysis steps to the free acid achieve >95% conversion with high purity (>98% by HPLC or NMR).
- NMR data confirm the structure, with characteristic chemical shifts for aromatic protons and fluorine coupling constants.
- IR spectra show strong carbonyl absorption bands (~1700 cm⁻¹) confirming carboxylic acid formation.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Scientific Research Applications
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent type (halogen, hydroxyl, methyl) and position. Key analogs include:
*Similarity indices based on structural overlap (0.00–1.00) from cheminformatics analyses .
Physicochemical Insights :
- Lipophilicity : Fluorine and hydroxyl groups reduce lipophilicity (clogP) compared to methyl or chloro substituents. For example, BT2 (Cl at 3,6; clogP ~2.5) is more lipophilic than 6-fluoro-3-hydroxy derivatives (clogP ~1.8), impacting membrane permeability and bioavailability .
Anticancer Activity
- BT2 (3,6-dichloro) : Exhibits antitumor effects by inhibiting branched-chain ketoacid dehydrogenase kinase (BCKDK), disrupting glucose metabolism in triple-negative breast cancer (TNBC) models .
- BT2F is reported to inhibit BCKDK with improved selectivity due to fluorine’s electronegativity .
Antimicrobial and Anti-inflammatory Activity
- 6-Chloro-3-hydroxy analog : Demonstrates broad-spectrum antifungal activity against Candida albicans and anti-inflammatory effects in murine models .
- 5-Amino derivatives: Modified 5-aminobenzo[b]thiophene-2-carboxylic acids show enhanced anti-inflammatory potency, attributed to the amino group’s interaction with cyclooxygenase (COX) isoforms .
Enzyme Modulation
- GPR35 Agonism: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives (structurally related to benzo[b]thiophenes) exhibit β-arrestin-biased agonism at GPR35, a target in metabolic and inflammatory diseases. Substitution at position 6 (e.g., fluorine) may fine-tune receptor bias .
Biological Activity
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is C9H5FO3S, with a molecular weight of approximately 212.20 g/mol. The compound features a fluorine atom, a hydroxyl group, and a carboxylic acid functional group attached to a benzo[b]thiophene core. This specific arrangement enhances its chemical reactivity and biological activity.
The biological activity of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity, while the hydroxyl and carboxylic groups facilitate hydrogen bonding interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant potential in several therapeutic areas:
- Enzyme Inhibition : Preliminary studies suggest that 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various experimental models, indicating potential applications in inflammatory diseases.
- Anticancer Activity : Initial investigations have identified its potential as an anticancer agent, particularly in inhibiting tumor growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid. Below is a summary of key findings:
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | C9H5F1O3S1 | Similar structure; notable for enzyme inhibition. |
| 5-Nitrobenzo[b]thiophene-2-carboxylic acid | C9H6N2O2S1 | Nitro group introduces different reactivity; studied for antibacterial properties. |
| 3-Chloro-4-hydroxybenzo[b]thiophene-2-carboxylic acid | C9H5ClO3S1 | Chlorine substitution; explored for anti-cancer activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
